Cas no 483-17-0 (Cephaeline)
Cephaeline structure
Product Name:Cephaeline
Cephaeline 化学的及び物理的性質
名前と識別子
-
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-tetrahydro-7-methoxy-,(1R)-
- (1'β)-7',10,11-Trimethoxyemetan-6'-ol
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]qui...
- 6-Isoquinolinol,1-[[(2S,3R,11bS)-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2H-benzo[a]quinolizin-2-yl]methyl]-1,2,3,4-te
- CEPHAELINE
- 10,11,7'-Trimethoxy-emetan-6'-ol
- Cephaelin
- 7',10,11-Trimethoxyemetan-6'-ol
- Desmethylemetine
- QA971541A1
- Dihydropsychotrine
- Cepheline
- NSC32944
- Cephaelinel
- (-)-Cephaeline
- Prestwick2_000428
- Prestwick3_000428
- Prestwick1_000428
- Prestwick0_000428
- BSPBio_000416
- SPBio_002355
- CEPHAELINE [MI]
- AKOS030242139
- NS00041514
- HY-N4118
- ACon1_001325
- NCGC00180626-04
- MEGxp0_001992
- SR-02000000200-1
- CHEMBL255708
- CHEBI:3533
- SCHEMBL181711
- GNF-Pf-307
- NCI60_002878
- 6-ISOQUINOLINOL, 1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-, (1R)-
- 5483-17-0
- 5853-29-2
- Q5063249
- C09390
- BRD-K80348542-001-01-4
- DTXSID501016520
- 483-17-0
- BDBM50478475
- CS-0032129
- Emetan-6'-ol, 7',10,11-trimethoxy-
- 1ST162321
- (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- UNII-QA971541A1
- Thiazole, 2-iodo-5-methyl-
- EINECS 207-591-6
- BPBio1_000458
- Alangine B
- MS-28608
- (1R)-1-(((2S,3R,11BS)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2H-BENZO(A)QUINOLIZIN-2-YL)METHYL)-1,2,3,4-TETRAHYDRO-7-METHOXY-6-ISOQUINOLINOL
- BRD-K80348542-339-03-4
- DTXCID401474711
- G60956
- (1R)-1-(((2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizin-2-yl)methyl)-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol
- GLXC-20548
- DTGZHCFJNDAHEN-OZEXIGSWSA-N
- DA-62210
- Cephaeline
-
- インチ: 1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1
- InChIKey: DTGZHCFJNDAHEN-OZEXIGSWSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N3C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[H])[C@@]([H])(C([H])([H])[C@]4([H])C5=C([H])C(=C(C([H])=C5C([H])([H])C([H])([H])N4[H])O[H])OC([H])([H])[H])C([H])([H])[C@@]3([H])C2=C1[H])OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 466.28300
- どういたいしつりょう: 466.28315770 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 466.6
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 63.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 115.5 ºC
- ふってん: 569.42°C (rough estimate)
- 屈折率: 1.5800 (estimate)
- ようかいど: ほとんど溶けない(0.061 g/l)(25ºC)、
- PSA: 63.19000
- LogP: 4.90710
- ひせんこうど: D20 -43.4° (c = 2 in chloroform)
Cephaeline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N4118-1mg |
Cephaeline |
483-17-0 | 99.77% | 1mg |
¥1050 | 2025-04-16 | |
| MedChemExpress | HY-N4118-5mg |
Cephaeline |
483-17-0 | 99.77% | 5mg |
¥2200 | 2025-04-16 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-200 mg |
Cephaeline |
483-17-0 | 99.88% | 200mg |
¥33705.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-1000mg |
Cephaeline |
483-17-0 | 98% | 1000mg |
$1200 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-100mg |
Cephaeline |
483-17-0 | 98% | 100mg |
$350 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0330-20mg |
Cephaeline |
483-17-0 | 98% | 20mg |
$96 | 2023-09-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-1 mg |
Cephaeline |
483-17-0 | 99.88% | 1mg |
¥1987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-5 mg |
Cephaeline |
483-17-0 | 99.88% | 5mg |
¥3987.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-10 mg |
Cephaeline |
483-17-0 | 99.88% | 10mg |
¥5980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1480-25 mg |
Cephaeline |
483-17-0 | 99.88% | 25mg |
¥9987.00 | 2022-04-26 |
Cephaeline サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:483-17-0)Cephaeline
注文番号:A1203405
在庫ステータス:in Stock
はかる:5mg/10mg/25mg/50mg/100mg/20mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 02:50
価格 ($):229.0/362.0/593.0/826.0/1115.0/211.0
Email:sales@amadischem.com
Cephaeline 関連文献
-
1. CLI.—The alkaloids of ipecacuanhaFrancis Howard Carr,Frank Lee Pyman J. Chem. Soc. Trans. 1914 105 1591
-
2. 1365. Alkaloid biosynthesis. Part IX. The Ipecacuanha alkaloidsA. R. Battersby,R. Binks,W. Lawrie,G. V. Parry,B. R. Webster J. Chem. Soc. 1965 7459
-
3. Deacetylisoipecoside: the key intermediate in the biosynthesis of the alkaloids cephaeline and emetineNaotaka Nagakura,Gerhard H?fle,Meinhart H. Zenk J. Chem. Soc. Chem. Commun. 1978 896
-
Alfred H. Allen,G. E. Scott-Smith Analyst 1902 27 345b
-
Edmund Bishop,Waqar Hussein Analyst 1984 109 913
483-17-0 (Cephaeline) 関連製品
- 120-20-7(2-(3,4-Dimethoxyphenyl)ethylamine)
- 357-08-4(Naloxone hydrochloride)
- 436-77-1(Fangchinoline)
- 52-53-9(verapamil)
- 3466-75-9(Hydroxy Tetrabenazine - Mixture of cis and trans Isomers)
- 131-10-2((-)-Berbine)
- 404-86-4(Capsaicin)
- 465-65-6(Naloxone)
- 475-67-2(Isocorydine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:483-17-0)Cephaeline
清らかである:99%/99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/100mg/20mg
価格 ($):229.0/362.0/593.0/826.0/1115.0/211.0